N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide
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Overview
Description
N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to an acetamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide typically involves the reaction of 3-bromophenol with 4-methoxybenzyl chloride to form 3-bromophenyl-4-methoxybenzyl ether. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or similar organic solvents
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives
Reduction: De-brominated acetamide
Substitution: Substituted acetamides with various functional groups
Scientific Research Applications
N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(3-bromophenyl)acetamide
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11(18)17-14-5-7-15(8-6-14)19-10-12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSXSJARQOMQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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